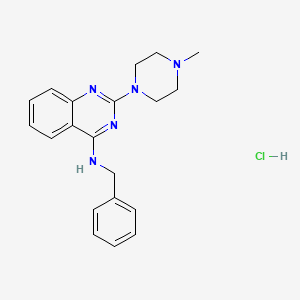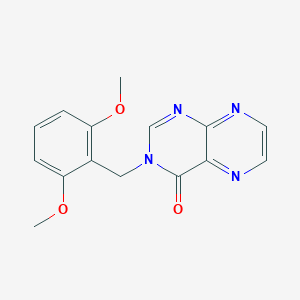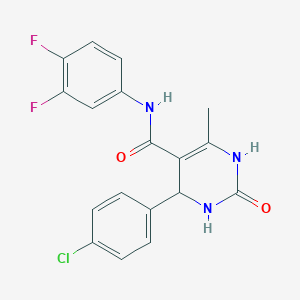
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride
描述
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, also known as BMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMQ belongs to the class of quinazoline derivatives, which have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
作用机制
The mechanism of action of N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell growth and survival. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes. In addition, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. This compound has also been shown to reduce inflammation in various tissues, including the brain and lungs. In addition, this compound has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, this compound can be difficult to synthesize and purify, which can limit its availability for research. In addition, this compound has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for therapeutic applications.
未来方向
There are several future directions for research on N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, including the optimization of synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. In cancer research, this compound could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In neurology, this compound could be studied in animal models of neurodegenerative diseases to determine its potential for clinical use. In virology, this compound could be studied in combination with other antiviral agents to enhance its potency against viral infections.
科学研究应用
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, neurological disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In virology, this compound has been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound has been shown to inhibit the replication of HIV in vitro.
属性
IUPAC Name |
N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5.ClH/c1-24-11-13-25(14-12-24)20-22-18-10-6-5-9-17(18)19(23-20)21-15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3,(H,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJOGHQKYRUSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3960850.png)
![2-amino-4-[5-methyl-2-(methylthio)-3-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960858.png)


![3-[(4-benzyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3960881.png)
![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B3960887.png)

![ethyl {3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3960904.png)
![4-fluoro-N-({1-[3-(2-oxo-1-piperidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3960912.png)

![2-(5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3960930.png)

![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960944.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960950.png)